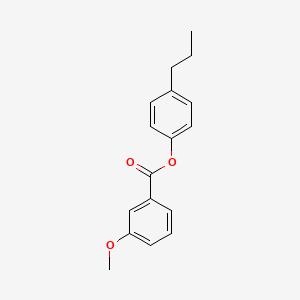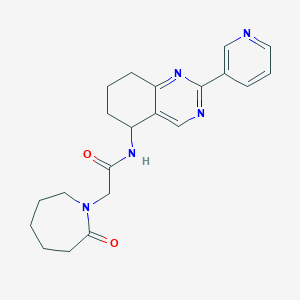![molecular formula C17H21N3O2 B5650933 6-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5650933.png)
6-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of closely related compounds, such as various pyrido[2,3-d]pyrimidine derivatives, involves concise and efficient routes. For instance, novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives have been synthesized through a process involving spectral techniques and single-crystal X-ray diffraction analysis, indicating the complex nature and precision required in synthesizing such molecules (Ashraf et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction analysis. For example, detailed structural insights are obtained through density functional theory (DFT) and time-dependent (TD-DFT) computations, showcasing the electronic structures and reactivity sites of such compounds (Ashraf et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical behavior of pyrimidine derivatives are explored through various reactions, including nucleophilic substitutions and cyclocondensation reactions. For instance, a study demonstrated the microwave-induced cyclocondensation reaction involving aminopyrimidine and pyruvic acid, highlighting the synthetic versatility of these compounds (Romo et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility and permeability coefficients, vary significantly depending on their structural diversity. For instance, variations in the [2,3-d]pyrimidine-2,4(1H,3H)-diones structure resulted in a broad range of biopharmaceutical properties, reflecting the importance of structural modifications in determining physical characteristics (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophilic and electrophilic substitutions, are crucial in understanding the behavior of these compounds under different conditions. Studies on the synthesis and reactivity of thieno[2,3-d]pyrimidine-2,4-dione derivatives provide insights into the chemical properties and potential applications of such molecules (Hirota et al., 1990).
特性
IUPAC Name |
6-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(13-6-3-2-4-7-13)8-5-9-20(12-17)11-14-10-15(21)19-16(22)18-14/h2-4,6-7,10H,5,8-9,11-12H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSXBIMRRHZJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC(=O)NC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-5-{1-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}-4-methylpyrimidine](/img/structure/B5650861.png)

![N-ethyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5650875.png)
![6-ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5650889.png)

![2-[(2-methoxy-5-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5650910.png)
![2-isopropyl-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B5650917.png)
![6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5650919.png)
![5-ethyl-1'-[(pyridin-2-ylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5650925.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5650929.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5650946.png)
![1-acetyl-4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5650949.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5650954.png)
![8-[2-(methylthio)propanoyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650960.png)